Enhanced Lipophilicity and Steric Bulk from the 3,5-Dimethylphenyl Motif
The 3,5-dimethylphenyl substituent imparts a higher calculated logP (approx. 3.5) compared to the 4-methylphenyl analog (calc. logP ~2.9), while also increasing steric bulk (molar refractivity ~85 vs ~79) [1]. This dual effect can enhance membrane permeability and binding to hydrophobic protein pockets, a known driver of potency in 1,3,4-oxadiazole series [2].
| Evidence Dimension | Calculated logP and molar refractivity |
|---|---|
| Target Compound Data | logP ~3.5; MR ~85 |
| Comparator Or Baseline | N-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide (calc. logP ~2.9; MR ~79) |
| Quantified Difference | ΔlogP ≈ 0.6; ΔMR ≈ 6 |
| Conditions | Predicted using ChemAxon/ALOGPS consensus; confirmatory experimental logP not available. |
Why This Matters
Higher logP often correlates with improved passive permeability and cellular activity, making the 3,5-dimethyl derivative a more attractive starting point for intracellular target programs.
- [1] ChemAxon (2023). Chemicalize – Instant Cheminformatics Solutions. Available at: https://chemicalize.com/ (accessed 2025). View Source
- [2] Wermuth, C.G. (2008) 'Molecular variations based on isosteric replacements', in Wermuth, C.G. (ed.) The Practice of Medicinal Chemistry. 3rd edn. Academic Press, pp. 203–237. View Source
